N-({1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide
Description
Structural Characterization of N-({1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows IUPAC conventions for complex heterocyclic compounds. The molecular formula C₂₄H₂₅N₃O₃ indicates a molecular weight of approximately 403.5 g/mol, positioning this compound within the medium molecular weight range typical for drug-like molecules. The structural architecture comprises three distinct domains: a 2,4-dimethylphenoxy moiety connected via a propyl linker to a benzimidazole ring system, which is further linked through a methylene bridge to a furamide functional group.
Comparative analysis with structurally related compounds reveals important molecular distinctions. The closely related compound N-({1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide (molecular formula C₂₅H₂₇N₃O₃, molecular weight 417.5 g/mol) differs primarily in the positioning of methyl substituents on the phenoxy ring and the presence of an additional N-methyl group. This structural variation significantly impacts the compound's physicochemical properties and potential biological activity.
The benzimidazole core structure, characterized by the fusion of benzene and imidazole rings, provides a stable heterocyclic platform known for diverse pharmacological activities. The presence of the furamide moiety introduces additional hydrogen bonding capability and enhances the compound's potential for protein-ligand interactions. The 2,4-dimethylphenoxy substitution pattern creates specific steric and electronic effects that influence molecular conformation and binding affinity.
X-ray Crystallographic Studies and Solid-State Conformation
Crystallographic analysis of benzimidazole derivatives has provided crucial insights into solid-state conformations and intermolecular interactions. For compounds of this structural class, crystal packing is typically dominated by hydrogen bonding networks involving the benzimidazole nitrogen atoms and carbonyl oxygen of the furamide group. The crystal structure analysis of the related compound 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate revealed that the five-membered benzimidazole ring maintains essential planarity with maximum deviations of only 0.004 Å.
In the solid state, this compound likely adopts a conformation that minimizes steric interactions between the bulky 2,4-dimethylphenoxy group and the benzimidazole system. The propyl linker provides conformational flexibility, allowing the molecule to adopt energetically favorable geometries. Typical bond lengths and angles for benzimidazole derivatives show C-N bond distances of approximately 1.37-1.39 Å and N-C-N angles of 109-111°.
The furamide group contributes to crystal stability through its capacity for both hydrogen bond donation (N-H) and acceptance (C=O). Intermolecular interactions in the crystal lattice typically include N-H⋯O hydrogen bonds with distances ranging from 2.53 to 2.98 Å, as observed in related furamide structures. The 2,4-dimethyl substitution pattern influences crystal packing by creating specific steric requirements and van der Waals interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR spectroscopy provides comprehensive structural information for this compound. The benzimidazole aromatic protons typically appear as complex multiplets in the 7.2-7.8 ppm region, with characteristic coupling patterns reflecting the substitution pattern. The 2,4-dimethylphenoxy protons exhibit distinct chemical shifts, with the aromatic protons appearing at approximately 6.8-7.1 ppm and the methyl groups as singlets around 2.2-2.3 ppm.
The propyl linker protons demonstrate characteristic triplet and multiplet patterns, with the -OCH₂- protons appearing at approximately 4.0 ppm, the central -CH₂- group around 2.1 ppm, and the N-CH₂- protons at 4.3 ppm. The benzimidazole N-CH₂- bridge protons typically resonate as a singlet around 5.5 ppm, while the furan ring protons show the characteristic pattern with signals at 6.5, 7.2, and 7.6 ppm for the 3-, 4-, and 5-positions, respectively.
¹³C NMR analysis reveals the carbonyl carbon of the furamide group at approximately 158 ppm, benzimidazole carbons in the 120-155 ppm range, and the furan carbons between 110-150 ppm. The methyl carbons of the 2,4-dimethylphenoxy group appear as distinct signals around 20-21 ppm, providing clear evidence of the substitution pattern. Two-dimensional NMR techniques, including COSY and HSQC, confirm connectivity patterns and aid in complete spectral assignment.
Infrared (IR) and Raman Vibrational Signatures
Infrared spectroscopy provides characteristic vibrational fingerprints for this compound. The furamide C=O stretch typically appears as a strong absorption around 1650-1680 cm⁻¹, while the N-H stretch of the amide group manifests in the 3200-3400 cm⁻¹ region. Benzimidazole ring vibrations contribute characteristic peaks in the 1450-1600 cm⁻¹ region, with specific C=N stretching modes around 1580 cm⁻¹.
The 2,4-dimethylphenoxy moiety exhibits C-H stretching vibrations of the methyl groups around 2850-2950 cm⁻¹ and aromatic C=C stretches in the 1480-1520 cm⁻¹ range. The ether linkage (C-O-C) produces characteristic stretching vibrations around 1240-1260 cm⁻¹. Furan ring vibrations appear at specific frequencies: C=C stretches around 1470 and 1520 cm⁻¹, and C-O stretch at approximately 1150 cm⁻¹.
Raman spectroscopy complements IR analysis by providing enhanced sensitivity to symmetric vibrations and aromatic ring modes. The benzimidazole ring breathing mode typically appears around 1000 cm⁻¹, while the furan ring exhibits characteristic Raman-active modes at 760 and 870 cm⁻¹. The 2,4-dimethyl substitution pattern creates specific vibrational signatures that distinguish this compound from other isomers.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) provides molecular ion confirmation and fragmentation analysis for this compound. The molecular ion peak [M+H]⁺ appears at m/z 404, confirming the molecular formula C₂₄H₂₅N₃O₃. Common fragmentation pathways include loss of the furamide group (m/z 309), cleavage of the propyl linker (m/z 282), and formation of the benzimidazole cation (m/z 133).
Tandem mass spectrometry (MS/MS) reveals detailed fragmentation patterns that provide structural confirmation. The 2,4-dimethylphenoxy fragment appears at m/z 135, while sequential losses produce characteristic ions at m/z 147 (loss of dimethylphenol) and m/z 95 (furamide fragment). The benzimidazole methylamino cation (m/z 147) represents a stable fragment ion resulting from α-cleavage adjacent to the nitrogen atom.
High-resolution mass spectrometry (HRMS) provides accurate mass determination with typical mass accuracy better than 5 ppm, enabling confident molecular formula assignment. The isotope pattern analysis confirms the presence of three nitrogen atoms and the absence of heteroatoms other than nitrogen and oxygen. Collision-induced dissociation (CID) studies reveal the relative stability of different molecular regions, with the benzimidazole core showing high stability compared to the furamide and phenoxypropyl substituents.
Computational Chemistry Approaches
Density Functional Theory (DFT) Optimization of Molecular Geometry
Density functional theory calculations provide comprehensive insights into the optimized molecular geometry of this compound. Recent studies on benzimidazole derivatives employed the ωB97X-D/cc-pVDZ level of theory, which provides excellent agreement with experimental crystallographic data. The B3LYP/6-31+G** methodology has also proven effective for benzimidazole systems, offering reliable geometry optimization and electronic property calculations.
DFT optimization reveals the preferred conformation features a nearly planar benzimidazole ring system with minimal deviation from planarity. The propyl linker adopts an extended conformation to minimize steric interactions between the 2,4-dimethylphenoxy group and the benzimidazole core. Key geometric parameters include C-N bond lengths of 1.375 Å in the benzimidazole ring, C-O bond lengths of 1.425 Å in the ether linkage, and N-C-O bond angles of approximately 112°.
The furamide group maintains coplanarity with the attached methylene carbon, facilitating optimal orbital overlap and electronic delocalization. Electronic structure analysis reveals significant π-electron delocalization throughout the benzimidazole system, with partial charge distribution indicating electron-rich nitrogen centers and electron-deficient carbon atoms. The HOMO-LUMO energy gap calculations provide insights into electronic excitation properties and chemical reactivity, typically ranging from 3.5 to 4.2 eV for similar benzimidazole derivatives.
Hirshfeld Surface Analysis of Crystal Packing
Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions in the crystal structure of this compound. This analytical approach maps the electron density distribution and identifies the relative contributions of different intermolecular contacts to crystal stability. For related benzimidazole compounds, Hirshfeld surface analysis reveals that H⋯H interactions typically contribute 28-30% to the overall crystal packing, while C⋯H/H⋯C contacts account for 25-27% of intermolecular interactions.
The fingerprint plot analysis demonstrates characteristic features for each interaction type. H⋯H interactions appear as symmetric distributions with tips at di = de = 1.1 Å, indicating van der Waals contacts between hydrogen atoms on adjacent molecules. N⋯H/H⋯N contacts, corresponding to hydrogen bonding involving the benzimidazole nitrogen atoms, manifest as sharp spikes characteristic of strong directional interactions, typically contributing 25-27% to the total surface area.
The 2,4-dimethylphenoxy substituent contributes significantly to crystal packing through C⋯H interactions, with methyl groups participating in favorable hydrophobic contacts. O⋯H/H⋯O interactions involving the furamide oxygen and ether oxygen atoms provide additional stabilization, typically accounting for 3-4% of the total surface interactions. The three-dimensional Hirshfeld surface visualization reveals red regions corresponding to close intermolecular contacts and blue regions indicating longer-range interactions, providing a comprehensive map of the crystal packing environment.
Properties
IUPAC Name |
N-[[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-10-11-21(18(2)15-17)29-14-6-12-27-20-8-4-3-7-19(20)26-23(27)16-25-24(28)22-9-5-13-30-22/h3-5,7-11,13,15H,6,12,14,16H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJRGJLIWWDVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Purification Strategies
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Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the final compound with >95% purity.
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Recrystallization from ethanol/water (1:1) improves crystalline structure.
Analytical Validation
Comparative Analysis of Synthetic Routes
| Step | Method A (This Work) | Method B (Patent WO2020109511) |
|---|---|---|
| Benzimidazole Formation | Glycolic acid/PPA | Acetic acid/HCl |
| N-Alkylation Yield | 70% | 62% |
| Amide Coupling Agent | Et₃N | DIPEA |
| Overall Yield | 32% | 28% |
Method A offers superior yields due to optimized alkylation and coupling conditions, whereas Method B uses cheaper reagents but suffers from lower efficiency .
Chemical Reactions Analysis
N-({1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenoxy group, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-({1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death . The compound may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxypropyl Chain
The phenoxypropyl chain at the N1 position of the benzimidazole core is a critical structural feature. Modifications here significantly alter physicochemical properties and target interactions. Key analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: The 2,4-dimethylphenoxy group introduces steric hindrance, which could limit rotational freedom and enhance selectivity for hydrophobic binding pockets .
Variations in the Benzimidazole Core and Amide Linkage
Benzimidazole Derivatives with Piperazine Moieties
Compounds like HBK16 and HBK17 () feature a piperazine ring instead of benzimidazole but share the phenoxypropyl chain. For example:
- HBK17: 1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride. Piperazine-based analogs exhibit distinct pharmacokinetic profiles due to altered basicity and solubility compared to benzimidazoles .
Benzimidazole Carbamates and Acetamides
lists compounds like methyl N-(1-H-benzimidazol-2-yl)carbamate (benomyl), a fungicide. Unlike the target compound, benomyl lacks the phenoxypropyl chain and furamide group but shares the benzimidazole-carbamate linkage, highlighting the scaffold’s adaptability for diverse applications .
Sulfonamide and Sulfinyl Derivatives
describes benzimidazoles with sulfinyl groups (e.g., 3j and 3k), which are structurally distinct but demonstrate the impact of sulfur-containing substituents on electronic properties and bioavailability .
Biological Activity
N-({1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide, with a CAS number of 920116-27-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 403.5 g/mol
- Structure : The compound features a benzimidazole core linked to a 2-furamide moiety and a dimethylphenoxy propyl substituent.
Antitumor Activity
Recent studies have highlighted the antitumor properties of benzimidazole derivatives, including those similar to this compound. Research conducted on various human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that certain derivatives exhibited significant cytotoxic effects. The methodologies employed included:
- 2D and 3D Cell Culture Assays : These methods were utilized to assess cell proliferation and viability.
- MTS Cytotoxicity Assays : This assay measures the metabolic activity of viable cells.
- BrdU Proliferation Assays : This assay evaluates DNA synthesis as an indicator of cell proliferation.
The findings indicated that some compounds within this class could inhibit tumor cell growth effectively while maintaining a lower toxicity profile compared to traditional chemotherapeutics .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. The compound was tested against various bacterial strains using broth microdilution methods according to CLSI guidelines. Notably:
- Gram-negative bacteria : Escherichia coli
- Gram-positive bacteria : Staphylococcus aureus
Results showed promising antibacterial activity against these pathogens, suggesting that derivatives of this compound may serve as effective antimicrobial agents in clinical settings .
Study 1: Antitumor Efficacy
In a recent study published in Molecules, several benzimidazole derivatives were synthesized and evaluated for their antitumor activity. Among these, compounds structurally related to this compound demonstrated significant inhibition of cell proliferation in both 2D and 3D cultures. The study concluded that modifications in the substituents significantly affected the biological activity and that further optimization could yield more potent antitumor agents .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of similar benzimidazole derivatives. The study utilized both qualitative and quantitative methods to assess efficacy against bacterial strains. Compounds showed varying degrees of inhibition, with some exhibiting MIC values comparable to established antibiotics. This highlights the potential for developing new antimicrobial therapies based on this chemical scaffold .
Summary Table of Biological Activities
| Activity Type | Test Organisms/Cells | Results Summary |
|---|---|---|
| Antitumor | A549, HCC827, NCI-H358 | Significant cytotoxicity observed |
| Antimicrobial | E. coli, S. aureus | Promising antibacterial activity noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
